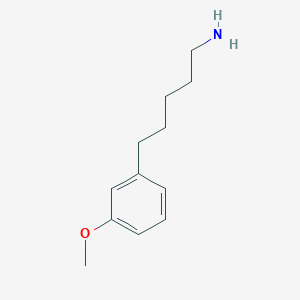
5-(3-Methoxyphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)pentan-1-amine: is an organic compound that belongs to the class of primary amines It features a pentane chain substituted with a methoxyphenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with pentan-1-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chloride ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed.
Major Products:
Oxidation: Formation of 5-(3-nitrophenyl)pentan-1-amine.
Reduction: Formation of N-substituted pentan-1-amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Methoxyphenyl)pentan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It may be investigated for its potential therapeutic effects in various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 5-(3-Methoxyphenoxy)pentan-1-amine
- 5-Amino-3-methylpentan-1-ol
- N-(3-Methoxyphenyl)pentan-1-amine
Comparison: Compared to similar compounds, 5-(3-Methoxyphenyl)pentan-1-amine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity, biological activity, and potential applications. For example, the presence of the methoxy group can enhance its solubility and alter its interaction with biological targets.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10H,2-4,6,9,13H2,1H3 |
Clave InChI |
WWALLXNIPQCZAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


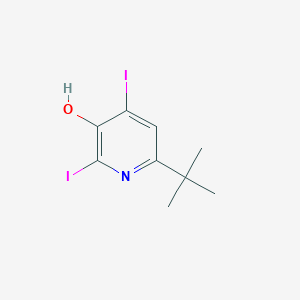
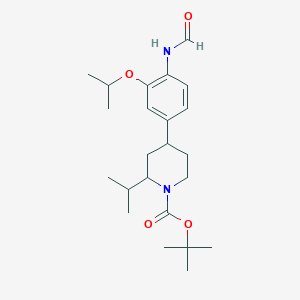


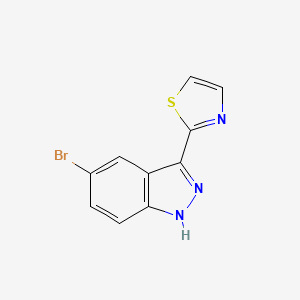

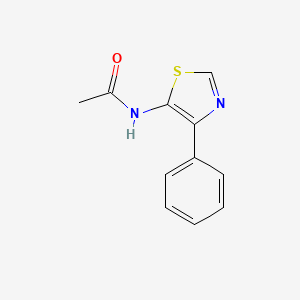
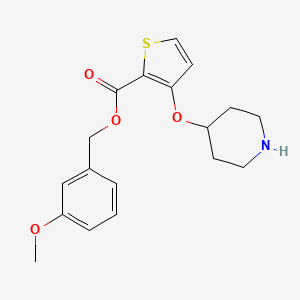
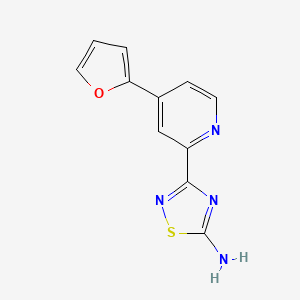
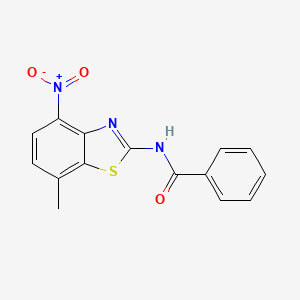
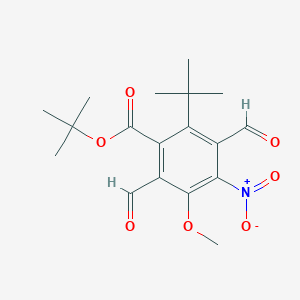
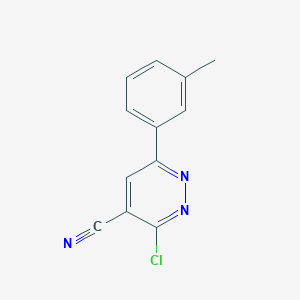
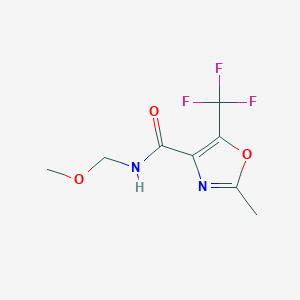
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
